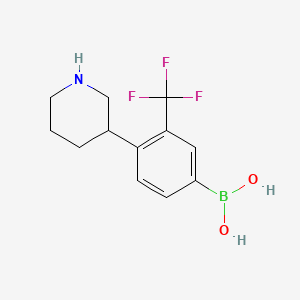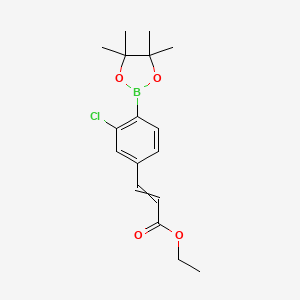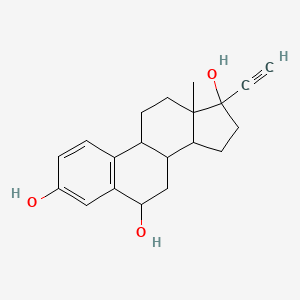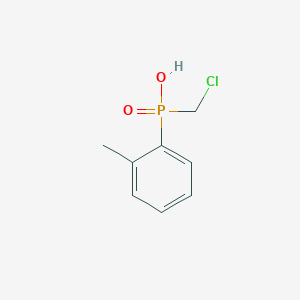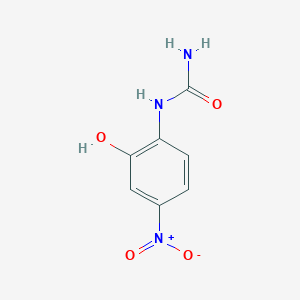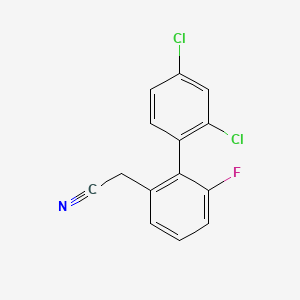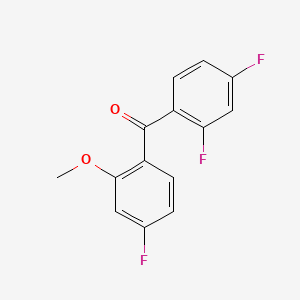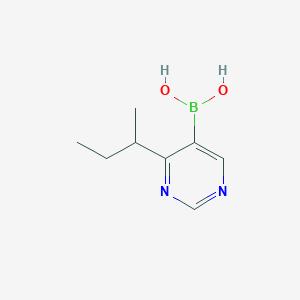
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C8H13BN2O2 and a molecular weight of 180.01 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(sec-Butyl)pyrimidin-5-yl)boronic acid typically involves the hydroboration of an appropriate pyrimidine derivative. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane . The reaction conditions for hydroboration are generally mild and can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the hydroboration process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely-used reaction in organic synthesis for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by another functional group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: Forms boronic esters or borates, which can be further utilized in organic synthesis.
Substitution: Yields substituted pyrimidine derivatives with diverse functional groups.
科学研究应用
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of (4-(sec-Butyl)pyrimidin-5-yl)boronic acid in chemical reactions typically involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological targets through reversible covalent bonding, making it useful in medicinal chemistry.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another widely-used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling.
4-(tert-Butyl)pyrimidin-5-yl)boronic acid: A similar compound with a tert-butyl group instead of a sec-butyl group, which may exhibit different reactivity and properties.
2,4-Dimethoxypyrimidine-5-boronic acid: A derivative with methoxy groups, used in similar applications.
Uniqueness
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid is unique due to its specific structure, which combines the properties of a pyrimidine ring with a boronic acid functional group
属性
分子式 |
C8H13BN2O2 |
|---|---|
分子量 |
180.01 g/mol |
IUPAC 名称 |
(4-butan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-3-6(2)8-7(9(12)13)4-10-5-11-8/h4-6,12-13H,3H2,1-2H3 |
InChI 键 |
KTBHHOQRVMKLRR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=CN=C1C(C)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


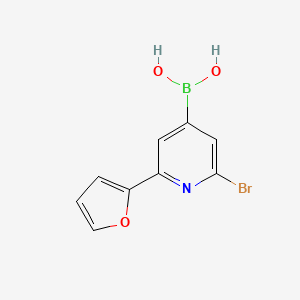
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)

